molecular formula C10H6N2OS B11896750 Thiazolo[5,4-f]isoquinolin-2(3H)-one CAS No. 35352-74-0

Thiazolo[5,4-f]isoquinolin-2(3H)-one

Cat. No.: B11896750
CAS No.: 35352-74-0
M. Wt: 202.23 g/mol
InChI Key: MEQCDLIVEXEFPI-UHFFFAOYSA-N
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Description

Thiazolo[5,4-f]isoquinolin-2(3H)-one is a versatile tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key precursor for developing novel therapeutic agents, with prominent research applications in two main areas: as a multi-target kinase inhibitor and as an antimicrobial agent. In kinase research, this scaffold is a core structure in the design of multi-target-directed ligands (MTDLs). Compounds based on this structure have demonstrated potent inhibitory activity against a panel of Ser/Thr kinases strongly implicated in Alzheimer's disease, including GSK-3β . Docking studies suggest the nitrogen in the tricyclic core can form a critical hydrogen bond with the hinge segment of the kinase ATP-binding site, while strategic substituents on the scaffold interact with hydrophobic back-pockets to enhance affinity and selectivity . Furthermore, this chemotype exhibits promising broad-spectrum antimicrobial properties. Derivatives incorporating specific aromatic moieties have shown potent activity against pathogens such as Staphylococcus aureus and Escherichia coli , with some compounds reporting MIC values as low as 3.125–6.25 µg/mL, surpassing standard drugs like chloramphenicol . Structure-activity relationship (SAR) studies indicate that incorporating bulky, lipophilic groups and electron-withdrawing substituents significantly enhances antimicrobial potency, potentially through mechanisms involving DNA gyrase binding . This product is intended for research purposes as a building block in organic synthesis and for biological screening. It is supplied as a high-purity compound to ensure reliable and reproducible results in your experimental workflows. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35352-74-0

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

3H-[1,3]thiazolo[5,4-f]isoquinolin-2-one

InChI

InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-5-11-4-3-7(6)9(8)14-10/h1-5H,(H,12,13)

InChI Key

MEQCDLIVEXEFPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=NC=C3)SC(=O)N2

Origin of Product

United States

Synthetic Methodologies for Thiazolo 5,4 F Isoquinolin 2 3h One and Its Analogues

Strategies for the Construction of the Thiazoloisoquinoline Core

The assembly of the tricyclic thiazolo[5,4-f]isoquinolin-2(3H)-one core can be approached through two main retrosynthetic disconnections: formation of the thiazole (B1198619) ring as the final key step, or the annulation of the isoquinolinone ring.

Cyclization Reactions for Thiazole Ring Formation

A common and versatile approach to the synthesis of fused thiazoles involves the cyclization of appropriately substituted ortho-amino-thio or ortho-amino-halo precursors on the isoquinolinone scaffold.

A plausible and widely used method for thiazole ring formation is the Hantzsch thiazole synthesis and its variations. wikipedia.org This strategy can be adapted to the synthesis of this compound, likely commencing with the key intermediate, 6-aminoisoquinolin-1(2H)-one. The synthesis would necessitate the introduction of a halogen, preferably bromine or chlorine, at the 5-position of the 6-aminoisoquinolin-1(2H)-one ring. This halogenated intermediate could then be reacted with a thiourea (B124793) derivative.

The proposed reaction would proceed via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by intramolecular cyclization of the resulting S-alkylated intermediate. Subsequent dehydration would lead to the formation of the thiazole ring. A final tautomerization would yield the desired this compound.

A similar strategy has been successfully employed in the synthesis of the analogous thiazolo[5,4-f]quinazolin-9(8H)-ones. mdpi.com In this case, a 6-amino-5-bromoquinazolin-4(3H)-one is treated with various thiourea derivatives to afford the corresponding fused thiazole products. The reaction conditions for such transformations are typically mild, often involving heating in a suitable solvent like ethanol (B145695) or dimethylformamide.

Table 1: Proposed Synthesis of this compound via Halogenated Intermediate

StepStarting MaterialReagentIntermediate/Product
16-Aminoisoquinolin-1(2H)-oneN-Bromosuccinimide (NBS) or similar halogenating agent6-Amino-5-bromo-isoquinolin-1(2H)-one
26-Amino-5-bromo-isoquinolin-1(2H)-oneThioureaThis compound

This approach offers the advantage of readily available starting materials and well-established reaction mechanisms.

An alternative strategy for the formation of the thiazole ring involves the acid-catalyzed cyclization of an ortho-aminothiocyanate intermediate. This method would also start with 6-aminoisoquinolin-1(2H)-one. The amino group can be converted to a thiocyanate (B1210189) group (-SCN) at the 5-position through a Sandmeyer-type reaction or by reaction with thiophosgene (B130339) to form an isothiocyanate, followed by rearrangement. researchgate.net

The resulting 6-amino-5-thiocyanatoisoquinolin-1(2H)-one could then undergo an intramolecular cyclization under acidic conditions. The acid would protonate the nitrogen of the thiocyanate group, making the carbon more electrophilic and susceptible to attack by the adjacent amino group. This cyclization would form the thiazole ring, and subsequent tautomerization would yield the final product. This methodology is a common approach for the synthesis of 2-aminobenzothiazoles and can be logically extended to the isoquinolinone system.

The reaction of dithiooxamide (B146897) with aromatic aldehydes is a known method for the preparation of thiazolo[5,4-d]thiazoles. However, under certain conditions, this reaction can be directed to form thiazoloisoquinolines. While not directly reported for the [5,4-f] isomer, a study on the synthesis of thiazolo[5,4-c]isoquinolines from 2-halobenzaldehydes and dithiooxamide provides a potential template.

A hypothetical adaptation for the synthesis of the this compound core would involve the preparation of a suitable isoquinoline-based aldehyde, such as 1-oxo-1,2-dihydroisoquinoline-6-carbaldehyde. The condensation of this aldehyde with dithiooxamide, potentially in the presence of a Lewis acid catalyst, could lead to the formation of the fused thiazole ring. The reaction mechanism likely involves the formation of a bis-imine intermediate, followed by intramolecular cyclization and subsequent aromatization.

Fusion of Thiazole Rings onto Isoquinoline (B145761) or Quinazoline (B50416) Scaffolds

A powerful strategy for the synthesis of complex heterocyclic systems is the fusion of one heterocyclic ring onto another pre-existing one. In the context of this compound, this can be envisioned by starting with a substituted benzothiazole (B30560) and constructing the isoquinolinone ring.

This approach is well-documented in the synthesis of the analogous thiazolo[5,4-f]quinazolin-9(8H)-ones. nih.govnih.gov For instance, a versatile starting material is methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate. nih.gov This intermediate can be transformed into a formamidine (B1211174) derivative, which then undergoes cyclization with an appropriate amine to form the pyrimidinone ring of the thiazolo[5,4-f]quinazoline system.

Table 2: Example of Thiazolo[5,4-f]quinazoline Synthesis via Benzothiazole Intermediate

Starting MaterialReagentProductYieldReference
Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylateDMFDMA(E)-Methyl 2-cyano-6-([(dimethylamino)methylene]amino)benzo[d]thiazole-7-carboxylate90% nih.gov
(E)-Methyl 2-cyano-6-([(dimethylamino)methylene]amino)benzo[d]thiazole-7-carboxylateVarious amines, Acetic Acid (microwave)N8-substituted-9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbonitriles58-84% nih.gov

DMFDMA: N,N-Dimethylformamide dimethyl acetal (B89532)

To adapt this strategy for the synthesis of this compound, a different benzothiazole precursor would be required. A plausible starting point would be a 6-aminobenzothiazole (B108611) derivative with a suitable two-carbon synthon at the 7-position, such as an acetic acid ester group. Intramolecular cyclization, for instance, via a Dieckmann condensation or a related reaction, could then be employed to form the isoquinolinone ring.

Advanced Synthetic Techniques and Methodologies

Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard.

Many of the proposed cyclization and condensation reactions for the synthesis of the this compound core could be significantly accelerated and optimized using microwave irradiation. For example, the Dimroth rearrangement and the construction of the pyrimidinone ring in the synthesis of thiazolo[5,4-f]quinazolines have been shown to proceed with high efficiency under microwave conditions. nih.gov These microwave-assisted procedures often lead to cleaner reactions and simpler purification protocols.

Furthermore, multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single reaction vessel to form a complex product, offer a highly efficient and atom-economical approach. The Hantzsch pyridine (B92270) synthesis, a classic MCR, could potentially be adapted to construct the dihydropyridine (B1217469) ring of a precursor to the isoquinolinone core, which is then fused to a thiazole ring. wikipedia.org The development of a novel MCR for the direct synthesis of the this compound scaffold from simple, readily available starting materials would represent a significant advancement in the field.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the construction of heterocyclic systems. nih.gov This method offers significant advantages over conventional heating by providing rapid and uniform heating of the reaction mixture. nih.govmdpi.com

In the synthesis of the analogous thiazolo[5,4-f]quinazoline system, microwave irradiation has been effectively used to drive key reactions. For instance, the treatment of 2-amino-5-nitroanthranilonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA) is conducted under microwave irradiation at 105 °C for 15 minutes to form an intermediate. nih.gov A subsequent cyclization step, a thermal Dimroth rearrangement with an appropriate aniline (B41778) in acetic acid, is also efficiently carried out under microwave heating at 118 °C, significantly reducing reaction times. nih.gov This approach has proven versatile for generating a library of thiazolo[5,4-f]quinazoline-2-carbonitriles in good to excellent yields (71-98%). nih.gov The use of microwaves not only speeds up the process but also contributes to the development of more energy-efficient and green synthetic protocols. nih.goverciyes.edu.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction and convection; slow, non-uniform Direct coupling with molecules; rapid, uniform nih.gov
Reaction Time Hours to days Seconds to minutes nih.govshd-pub.org.rs
Energy Efficiency Lower; heats the vessel and surroundings Higher; heats the reaction mixture directly nih.gov
Yields Often lower Generally higher mdpi.com

| Reproducibility | Can be variable | High nih.gov |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. erciyes.edu.tr These strategies reduce the need for intermediate purification, saving time, solvents, and resources. erciyes.edu.tr

While direct MCRs for this compound are not extensively detailed, the principles are demonstrated in the synthesis of related thiazole-containing heterocycles. For example, a three-component, one-pot condensation involving isatin, ammonium (B1175870) thiocyanate, and various arylaldehydes has been used to synthesize novel 2-aryl-4H- nih.govshd-pub.org.rs-thiazolo[4,5-b]indoles. researchgate.net Similarly, an efficient synthesis of hexahydropyrazolo[4,3-c]quinolizin-9-ones has been achieved through a three-component condensation of 5-aminopyrazoles, aromatic aldehydes, and cyclic 1,3-diketones under microwave heating. nih.gov These examples highlight the power of MCRs to construct fused heterocyclic systems, a strategy that holds significant potential for the direct synthesis of the thiazolo[5,4-f]isoquinoline (B11908580) core. The thiazole ring itself, bearing an acidic proton at the C-2 position, is a highly reactive synthon suitable for the production of a wide range of compounds via such reactions. nih.gov

Metal-Catalyzed Cross-Coupling and C-H Arylation Reactions

Metal-catalyzed reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing pathways to complex aromatic and heterocyclic structures. In the context of thiazolo[5,4-f]isoquinoline analogues, these reactions are key for both core construction and subsequent derivatization.

A notable strategy involves a copper(I)-mediated cyclization of an ortho-brominated N-arylimino-1,2,3-dithiazole intermediate to form the thiazole ring of the target scaffold. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are frequently employed for derivatization. For instance, N-arylation of 4-chloroquinazolines (analogues of the pyrimidine (B1678525) portion of the target) with various anilines can be achieved rapidly and efficiently, often under microwave-mediated conditions. nih.gov

More recently, cost-effective and low-toxicity metals like iron have been used. An iron-catalyzed oxidative cross-coupling reaction between quinoxalinones and indoles has been developed, showcasing a mild and straightforward method for C-H functionalization. nih.gov Such C-H arylation strategies represent an increasingly important and atom-economical approach to modifying heterocyclic cores. The functionalization of related heteroaromatic systems like 2H-thiazolo[4,5-d] nih.govnih.govshd-pub.org.rstriazole has also been shown to proceed via metal-catalyzed couplings, demonstrating the versatility of this approach. rsc.org

Derivatization Strategies for this compound Analogues

Functionalization of the core thiazolo[5,4-f]isoquinoline structure is crucial for modulating its chemical and biological properties. Derivatization efforts typically focus on specific positions on the pyrimidine and thiazole rings.

Introduction of Substituents at the Pyrimidine Ring (e.g., Position 4)

The pyrimidine portion of the scaffold, specifically the position analogous to C4 in quinazolines, is a primary site for modification. A common strategy involves the amination of a 4-chloro precursor. nih.gov For example, in the synthesis of 4-anilinoquinazolines, 4-chloroquinazolines are reacted with various primary or secondary amines. nih.gov These reactions can be performed under milder conditions for electron-rich amines, while microwave-mediated N-arylation has proven effective for a broader range of substituted anilines, furnishing the desired products in good yields. nih.gov This method allows for the systematic introduction of diverse aromatic amine substituents, which is a key strategy in tuning the molecule's properties. nih.govnih.gov

Modifications and Substitutions at the Thiazole Moiety (e.g., Position 2)

The thiazole ring offers multiple sites for modification, with position 2 being particularly significant. The thiazolo[5,4-f]isoquinolin-2(3H)-one structure inherently features a carbonyl group at this position. The synthesis of this moiety can be achieved from a 2-thioxo precursor. For the related thiazolo[4,5-d]pyrimidine (B1250722) system, a 2-thioxo group is first treated with diethyl sulfate (B86663) to form a 2-ethylthiothiazolium salt intermediate, which is then hydrolyzed to yield the final thiazol-2-one product. nih.gov

Alternatively, a nitrile group at the C-2 position serves as a versatile chemical handle. nih.gov This carbonitrile function can be used as a platform for the synthesis of various amidine, imidazoline, and imidate derivatives, offering a broad scope for structural diversification at the thiazole moiety. nih.gov

Incorporation of Aromatic Amine Substituents

The introduction of aromatic amines is a recurring theme in the derivatization of this class of compounds, primarily at the pyrimidine ring. This modification is typically achieved through nucleophilic aromatic substitution on a halogenated precursor, such as a 4-chloroquinazoline (B184009) analogue. nih.govnih.gov

The reaction tolerates a wide variety of substituted anilines, including those with electron-donating or electron-withdrawing groups at ortho, meta, and para positions. nih.gov Microwave-assisted conditions have been shown to facilitate these N-arylation reactions, making the synthesis of large libraries of 4-anilino-substituted analogues rapid and efficient. nih.govnih.gov This strategy is fundamental for exploring structure-activity relationships within this chemical series.

Table 2: Examples of Aromatic Amine Substitutions on a Thiazoloquinazoline Analogue Core

Precursor Amine Reagent Conditions Product Yield Reference
Thiazolo[5,4-f]quinazoline-2-carbonitrile intermediate Various anilines Acetic acid, Microwave, 118 °C 4-Anilino-thiazolo[5,4-f]quinazoline derivatives 71-98% nih.gov
6-Bromo-4-chloro-2-phenylquinazoline N-Methylaniline THF/H₂O, Microwave 6-Bromo-N-methyl-N,2-diphenylquinazolin-4-amine Good nih.gov

Regioselective N-Alkylation and O-Alkylation Reactions

The this compound core contains an ambident nucleophilic lactam moiety, presenting two potential sites for alkylation: the nitrogen atom (N-alkylation) and the exocyclic oxygen atom (O-alkylation). The control of regioselectivity in this reaction is a classic synthetic challenge, as the site of alkylation can dramatically influence the biological and physical properties of the resulting molecule. nih.govrsc.org The outcome of the alkylation is governed by a delicate interplay of several factors, including the nature of the base, the reactivity of the alkylating agent, the solvent, and the reaction temperature. researchgate.net

In related heterocyclic systems containing a lactam ring, such as quinazolinones and other fused pyridones, both N- and O-alkylated products are commonly observed. nih.gov The principle of hard and soft acids and bases (HSAB) often dictates the reaction's course. The nitrogen anion is generally considered a softer nucleophile, favoring reaction with softer electrophiles, while the oxygen anion is a harder nucleophile.

Key factors influencing regioselectivity include:

Base and Counter-ion: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically generate the nucleophilic anion. nih.govbeilstein-journals.org The nature of the resulting salt can direct the alkylation site. For example, alkali metal salts of 2-pyridone in DMF have been reported to favor N-alkylation, whereas using a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov

Alkylating Agent: The structure of the alkylating agent plays a significant role. Sterically bulky alkylating agents may preferentially react at the less hindered oxygen atom. nih.gov The reactivity of the leaving group is also a factor.

Solvent: The polarity and coordinating ability of the solvent can stabilize one of the resonance forms of the ambident anion over the other. Aprotic solvents are commonly employed for these reactions. juniperpublishers.com Studies on related azolo-fused heterocycles have shown that solvent choice between THF and dimethyl sulfoxide (B87167) (DMSO) can significantly alter the N1/N2 alkylation ratio, a principle applicable to N- vs. O-alkylation as well. beilstein-journals.org

Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. In the alkylation of 3-alkyl-5-phenyl-3H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones, lower temperatures favored a mixture of N- and O-alkylation, while higher temperatures led exclusively to the N-alkylated product. researchgate.net

Given the lack of specific literature for this compound, the following table presents a summary of conditions used for the alkylation of analogous lactam-containing heterocyclic systems, which can serve as a predictive guide for achieving regioselectivity.

Heterocyclic SystemBaseSolventAlkylating AgentPrimary ProductReference
Quinazolin-4(3H)-oneK₂CO₃ or Cs₂CO₃DMFEthyl 6-bromohexanoateN-Alkylation juniperpublishers.com
1,2,3,4-Tetrahydrobenzo[c] beilstein-journals.orgnih.govnaphthyrin-5(6H)-oneNaH, CaH₂, LiHMDS, or K₂CO₃THF or DMF3,4-Dimethoxyphenethyl bromideO-Alkylation nih.gov
2-PyridoneSilver SaltBenzeneNot specifiedO-Alkylation nih.gov
2-PyridoneAlkali SaltDMFNot specifiedN-Alkylation nih.gov
3-Alkyl-5-phenyl-3H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-oneNot specifiedAprotic SolventAlkyl HalidesN-Alkylation (at high temp.) researchgate.net

Optimization of Reaction Conditions and Solvent Effects

The efficient synthesis of this compound and its analogues relies heavily on the optimization of reaction conditions to maximize yield, minimize reaction time, and ensure product purity. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and heating method.

Solvent Effects: The solvent is a critical component that can influence reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of related thiazolo-fused systems, a range of solvents has been explored. High-boiling point aprotic solvents like DMF, nitrobenzene, and pyridine are frequently used, although their environmental impact has led to a search for greener alternatives. mdpi.com For instance, the synthesis of thiazolo[5,4-d]thiazoles has been successfully achieved in deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol, providing an eco-friendly option. mdpi.com In other cases, protic solvents like ethanol have also been employed, sometimes in combination with water. nih.gov

Catalysis and Reagents: The choice of catalyst can be pivotal. In multicomponent reactions leading to thiazoloquinolinone derivatives, bases like piperidine (B6355638) or acids can be used to facilitate key steps. nih.gov For cyclization reactions, copper(I) iodide has been used as a catalyst in the presence of ligands like 1,10-phenanthroline (B135089) to promote intramolecular C-S bond formation in the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones. nih.gov

Temperature and Heating Method: Temperature control is essential for managing reaction kinetics and preventing the formation of byproducts. While many traditional syntheses rely on conventional heating and reflux, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. nih.govnih.gov This technique has been successfully applied to the synthesis of various thiazolo[5,4-f]quinazolines and other related heterocycles. nih.govnih.gov

Target Compound TypeSolventCatalyst/BaseTemperature/HeatingKey FindingsReference
Thiazolo[5,4-d]thiazolesL-Proline:Ethylene Glycol (1:50)Sodium Metabisulfite (oxidant)130 °C / MicrowaveEco-friendly conditions, yields up to 92%. mdpi.com
Thiazolo[5,4-f]quinazolin-9(8H)-onesDMECuI / 1,10-phenanthroline / Cs₂CO₃MicrowaveEfficient intramolecular C-S coupling. nih.gov
Thiazolo[5,4-f]quinazolinesAcetic AcidNone (thermal)118 °C / MicrowaveRapid (2-45 min) Dimroth rearrangement with good to excellent yields (70-99%). nih.gov
Thiazolo[2,3-α]isoquinolinesTHF, Acetonitrile (B52724), EthanolAcetic AcidRoom TempAcetic acid in acetonitrile gave the best yield (87%). mdpi.com
ThiazoloquinolinonesEthanol/WaterTriethylamineRefluxOptimized for a one-pot, multicomponent reaction. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the Structure-Activity Relationship (SAR) studies of this compound and its analogues. The research required to construct an article following the detailed outline provided does not appear to be published.

Studies on structurally related fused thiazole systems, such as thiazolo[5,4-f]quinoline and thiazolo[5,4-f]quinazolin-9(8H)-one, do exist. For instance, research on thiazolo[5,4-f]quinoline derivatives has identified that the incorporation of bulky, lipophilic aromatic groups and electron-withdrawing substituents can enhance antimicrobial activity. researchgate.net Similarly, extensive SAR studies have been conducted on thiazolo[5,4-f]quinazolin-9(8H)-ones, primarily in the context of kinase inhibition. mdpi.commdpi.com

However, these findings are specific to different heterocyclic scaffolds and cannot be directly extrapolated to the this compound core as requested. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the subject and outline specified in the prompt.

Preclinical Biological Evaluation and Pharmacological Potential

Kinase Inhibition Profiles

Derivatives of the thiazolo[5,4-f]quinazoline structure have demonstrated potent inhibitory activity against several key kinases implicated in oncology and neurodegenerative disorders. The unique tricyclic framework serves as a versatile pharmacophore for designing selective and multi-targeted kinase inhibitors.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant therapeutic target for conditions like Alzheimer's disease and Down Syndrome. nih.gov A focused library of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines was synthesized and evaluated for inhibitory activity against DYRK1A and the closely related DYRK1B. nih.gov

The research identified several derivatives with exceptional potency. researchgate.netmdpi.com Specifically, compounds EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356 exhibited single-digit nanomolar or even subnanomolar IC50 values, positioning them among the most powerful DYRK1A/1B inhibitors discovered to date. nih.govmdpi.com Earlier studies on related compounds also showed that derivatives such as 7i, 8i, and 9i inhibited DYRK1A with IC50 values in the double-digit nanomolar range (40, 47, and 50 nM, respectively). nih.gov These findings underscore the potential of the thiazolo[5,4-f]quinazoline scaffold for developing molecular probes to investigate the pharmacology of DYRK1A/1B in associated diseases. nih.govresearchgate.net

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)
EHT 5372 (8c) <11.1
EHT 6840 (8h) 1.21.3
EHT 1610 (8i) 1.41.5
EHT 9851 (8k) 1.41.8
EHT 3356 (9b) 2.54.8
Compound 7i 40Not Reported
Compound 8i 47Not Reported
Compound 9i 50Not Reported
Harmine (Control) 29100
Leucettine L41 (Control) 40150

Data sourced from multiple studies on thiazolo[5,4-f]quinazoline derivatives. mdpi.comnih.gov

The thiazolo[5,4-f]quinazolin-9(8H)-one scaffold has been explored for its ability to inhibit Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase-3 (GSK-3), two kinases involved in cell cycle regulation and the pathology of Alzheimer's disease. mdpi.comnih.gov Initial studies identified two compounds from a small library with micromolar inhibitory effects on both CDK1 and GSK-3. mdpi.com

Further microwave-assisted synthesis and structure-activity relationship (SAR) studies led to the identification of novel amidine and imidate derivatives of 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile as potent dual CDK1/GSK-3 inhibitors. nih.gov Through lead optimization and molecular modeling, a dual inhibitor (compound 13d) with submicromolar IC50 values was identified. nih.gov Some derivatives showed selectivity for GSK-3, with molecular modeling suggesting they bind to the ATP-binding site via a key hydrogen bond with Val135. nih.gov

CompoundCDK1/cyclin B IC50 (µM)GSK-3α/β IC50 (µM)
Compound I 1.50.95
Compound II 2.11.2
Compound 13d SubmicromolarSubmicromolar

Data represents findings for lead compounds from studies on 8H-thiazolo[5,4-f]quinazolin-9(8H)-ones. mdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Targeting this receptor is a key strategy in anticancer drug development. nih.govsemanticscholar.org A series of novel thiazoloquinolinone derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors. nih.gov

Computational docking studies predicted that these compounds could bind to the VEGFR-2 active site, with one derivative, compound (5e), showing the strongest binding affinity. nih.gov Other research into thiazole-containing compounds has also highlighted their potential as VEGFR-2 inhibitors. For instance, a derivative featuring a 4-chlorophenylthiazole ring was found to inhibit VEGFR-2 kinase activity with an IC50 value of 51.09 nM, comparable to the established drug sorafenib. mdpi.com

Compound Class/DerivativeVEGFR-2 InhibitionNotes
Thiazoloquinolinones Docking scores from -3.24 to -6.63 kcal/molCompound (5e) showed the strongest binding affinity. nih.gov
4-chlorophenylthiazole derivative IC50 = 51.09 nMActivity comparable to sorafenib (IC50 = 51.41 nM). mdpi.com
Hydrazinyl thiazole (B1198619) derivative Potent antitumor activityShowed strong activity against C6 cell line (IC50 = 3.83 µM). mdpi.com

Data compiled from studies on various thiazole-based scaffolds targeting VEGFR-2.

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is associated with inflammatory and autoimmune diseases. nih.gov A review of the provided research material did not yield specific studies evaluating Thiazolo[5,4-f]isoquinolin-2(3H)-one or its direct analogues as inhibitors of TYK2 kinase. Research on TYK2 inhibitors has focused on other heterocyclic scaffolds, such as triazolo[1,5-a]pyrimidinone derivatives. nih.gov

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is increasingly recognized as a target in fibrotic diseases and cancer. No specific research data on the inhibition of DDR1 by compounds with the this compound core was available in the provided search results.

Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play a significant role in the central nervous system. unifi.it Research into the related but structurally distinct 7-amino-thiazolo[5,4-d]pyrimidine scaffold has identified potent antagonists for these receptors. unicam.it

Several derivatives of this isomeric scaffold showed high affinity for both human A1 and A2A adenosine receptors, with some compounds characterized by nanomolar and even subnanomolar binding affinities. unifi.itnih.gov For example, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (compound 18) displayed Ki values of 1.9 nM for the A1 receptor and 0.06 nM for the A2A receptor. nih.gov Another compound (compound 3), bearing a 5-((2-methoxyphenyl) methylamino) group, also showed high affinity for both receptor subtypes. nih.gov These compounds were functionally characterized as dual A1/A2A antagonists or inverse agonists. nih.gov

Compound ScaffoldDerivativehA1 Ki (nM)hA2A Ki (nM)
Thiazolo[5,4-d]pyrimidine Compound 181.90.06
Thiazolo[5,4-d]pyrimidine Compound 310.24.72

Data is for the related thiazolo[5,4-d]pyrimidine scaffold, as no direct data was found for the this compound core. nih.govnih.gov

Antiproliferative and Anticancer Activities (in vitro models)

Derivatives of the thiazolo[5,4-f]isoquinoline (B11908580) scaffold and related fused thiazole systems have demonstrated notable activity against various cancer cell lines, indicating their potential as anticancer agents.

While specific data for this compound is still emerging, studies on structurally similar thiazole-containing fused heterocyclic systems have shown promising antiproliferative effects. For instance, a series of novel thiazole derivatives demonstrated cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines mdpi.com. One particular derivative, compound 4c in the study, exhibited potent inhibitory concentrations with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells mdpi.com.

Furthermore, research on related thiazolo[5,4-f]quinazoline derivatives has highlighted their cytotoxic potential against a panel of seven human cancer cell lines, including those of the liver, colon, breast, and prostate nih.gov. Specifically, 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones showed potent activity with IC50 values in the micromolar range nih.gov. Another study on a nih.govnanobioletters.comnih.govtriazolo[3,4-a]isoquinoline chalcone derivative reported promising anticancer effects against MCF-7, A549, HepG2, and HCT116 cell lines nih.gov.

A study on thiazolo[5,4-f]quinoxalines, another related heterocyclic system, identified a derivative that exhibited a promising antiproliferative activity on melanoma cells, with 66% inhibition at a concentration of 10 µM researchgate.net. The cytotoxicity of these compounds was also evaluated against the HCT116 colon cancer cell line researchgate.net.

These findings from closely related thiazole-fused systems underscore the potential of the this compound scaffold as a source of novel anticancer agents. Further investigation is warranted to determine the specific activity of this compound and its derivatives against a broad range of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole derivative 4cMCF-72.57 ± 0.16 mdpi.com
Thiazole derivative 4cHepG27.26 ± 0.44 mdpi.com
7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone 5bMultipleMicromolar range nih.gov
7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone 6bMultipleMicromolar range nih.gov
Thiazolo[5,4-f]quinoxaline derivativeMelanoma66% inhibition at 10 µM researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. While direct anti-angiogenic studies on this compound are limited, research on related tetrahydroisoquinoline (THIQ) derivatives has shown significant anti-angiogenic activity nih.gov. Certain THIQ compounds demonstrated potent inhibition of angiotube formation, with IC50 values as low as 1.72 µM nih.gov. These findings suggest that the isoquinoline (B145761) core of the target compound may contribute to anti-angiogenic effects, a hypothesis that warrants further investigation.

Anti-inflammatory Properties (e.g., Cyclooxygenase (COX-1/COX-2) Inhibition)

Inflammation is a key factor in the progression of many diseases, and cyclooxygenase (COX) enzymes are important targets for anti-inflammatory drugs. The thiazole ring is a common feature in compounds designed as COX inhibitors nih.gov. Studies on various thiazole and thiazolidinone derivatives have demonstrated their potential to inhibit COX-1 and COX-2 enzymes nih.gov. For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were identified as potent and selective inhibitors of the COX-2 enzyme nih.gov. While direct experimental data on the COX inhibitory activity of this compound is not yet available, the presence of the thiazole moiety suggests that this class of compounds could possess anti-inflammatory properties through the inhibition of COX enzymes. The structural similarities to known COX inhibitors make this a promising area for future research nih.govresearchgate.net.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole-containing compounds have long been recognized for their broad-spectrum antimicrobial activity mdpi.com.

Recent research into thiazolo[5,4-f]quinoline derivatives has revealed potent broad-spectrum antimicrobial efficacy researchgate.net. In a study evaluating a series of these compounds, several derivatives exhibited significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, some compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL, surpassing the activity of standard drugs like chloramphenicol and cephalothin in several assays researchgate.net.

Other studies on different thiazole derivatives have also reported significant antibacterial and antifungal activities. For instance, certain thiazolidin-4-one derivatives showed potent activity against various bacterial and fungal strains, with zones of inhibition ranging from 15.22±0.08 to 19.93±0.09 at a concentration of 500 µg/ml nanobioletters.com. Another study on heteroaryl(aryl) thiazole derivatives found moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL, and even better antifungal activity, with MIC values in the range of 0.06–0.47 mg/mL nih.gov.

Table 2: Antimicrobial Activity of Selected Thiazolo[5,4-f]quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Derivative 18Staphylococcus aureus3.125 researchgate.net
Derivative 19Staphylococcus aureus3.125 researchgate.net
Derivative 23Staphylococcus aureus3.125 researchgate.net
Derivative 18Escherichia coli6.25 researchgate.net
Derivative 19Escherichia coli6.25 researchgate.net
Derivative 23Escherichia coli6.25 researchgate.net
Derivative 18Candida albicans6.25 researchgate.net
Derivative 19Candida albicans6.25 researchgate.net
Derivative 23Candida albicans6.25 researchgate.net

Other Investigated Preclinical Biological Activities

Tuberculosis remains a significant global health threat, and the development of new antitubercular drugs is a priority. The thiazole nucleus is a component of several compounds with known antitubercular activity cbijournal.com. Research on 5H-thiazolo[3,2-a]pyrimidin-5-ones, which share a fused heterocyclic system, has demonstrated their potential as antitubercular agents mdpi.com. Similarly, quinazoline (B50416) derivatives have also been investigated for their activity against Mycobacterium tuberculosis nih.gov. The combination of the thiazole and isoquinoline moieties in this compound suggests that this scaffold could be a promising starting point for the design of novel antitubercular compounds.

Antidiabetic Activity

The potential for Thiazolo[5,4-f]isoquinoline derivatives in the management of diabetes mellitus is primarily inferred from the molecular mechanisms identified for the analogous thiazolo[5,4-f]quinazoline class. Thiazolidinediones, which contain a thiazole ring, are a known class of antidiabetic drugs. researchgate.netnih.gov Their mechanism often involves the activation of the PPAR-γ receptor, which improves insulin sensitivity and lowers blood glucose levels. researchgate.net

More specifically, research has identified certain Thiazolo[5,4-f]quinazoline derivatives as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.comnih.gov DYRK1A is a kinase implicated in various cellular processes, including the regulation of pancreatic β-cell mass and function. Inhibition of DYRK1A is being explored as a therapeutic strategy to promote the proliferation and maintenance of insulin-producing β-cells, addressing a key pathological feature of diabetes. Therefore, by targeting DYRK1A, Thiazolo[5,4-f]isoquinoline-based compounds could potentially offer a novel mechanistic approach to antidiabetic therapy.

Anticonvulsant Activity

The thiazole nucleus is a common feature in various compounds investigated for anticonvulsant properties. biointerfaceresearch.com Studies on a range of thiazole and thiazolidinone derivatives have demonstrated their potential as antiepileptic agents in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. biointerfaceresearch.commdpi.com The anticonvulsant activity of the thiazole moiety is often attributed to its role as a constrained pharmacophore that can effectively interact with relevant biological targets. biointerfaceresearch.com

Furthermore, derivatives of tetrahydroisoquinoline, the core structure of the isoquinoline portion of the target compound, have also been synthesized and shown to possess high anticonvulsant potency in preclinical models. nih.gov Some of these compounds are believed to act as non-competitive AMPA receptor antagonists. Given that both the thiazole and isoquinoline scaffolds are present in compounds with demonstrated anticonvulsant effects, the this compound framework represents a promising candidate for future investigation in the context of epilepsy and seizure disorders.

Antioxidant Activity

Oxidative stress is a key factor in the pathogenesis of numerous diseases. The thiazole ring is a component of many synthetic compounds that have been evaluated for antioxidant properties. researchgate.net Research has shown that thiazole derivatives, particularly those incorporating phenolic fragments, exhibit significant radical scavenging activity and ferric reducing capacity in vitro. mdpi.com The antioxidant potential of various thiazolyl-catechol compounds has also been confirmed through multiple assays, including antiradical, electron transfer, and ion chelation methods. nih.gov

The ability of these compounds to neutralize reactive oxygen species (ROS) suggests that the thiazole scaffold can be a valuable component in the design of novel antioxidants. pensoft.netresearchgate.net While direct experimental data on this compound is not available, its heterocyclic structure warrants evaluation for potential antioxidant and cytoprotective effects.

Antidepressant-like Activity

Preclinical studies on structurally related compounds suggest that the this compound scaffold may possess antidepressant-like properties. A series of (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl) acetamides, which combine the benzothiazole (B30560) and isoquinoline moieties, have been synthesized and evaluated. nih.gov Several of these compounds displayed potent inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters, and demonstrated significant antidepressant effects in the forced swim test (FST) in mice. nih.gov

Specifically, compounds from this series were found to reduce the immobility time of mice in the FST, an indicator of antidepressant efficacy. nih.gov For instance, the percentage decrease in immobility duration (%DID) for some derivatives was over 60%, showing a strong effect compared to the control group. nih.gov Additionally, other related heterocyclic systems, such as thiazolo[5,4-d]pyrimidines, have been assessed in animal models of depression, showing effects comparable to the reference drug amitriptyline. semanticscholar.org These findings suggest that targeting monoamine pathways could be a potential mechanism of action for Thiazolo[5,4-f]isoquinoline derivatives.

Table 1: Antidepressant-like Activity of a Benzothiazole-Isoquinoline Derivative

Compound ID Target In Vitro Activity (IC₅₀) In Vivo Model Outcome
Compound 4g MAO-B 12.12 ± 3.47 μM Forced Swim Test 61.32% decrease in immobility
Compound 4d MAO 64.83 ± 4.20 μM Forced Swim Test 65.06% decrease in immobility

Data sourced from studies on related benzothiazole-isoquinoline derivatives. nih.gov

Investigations into Molecular Pathways and Cellular Mechanisms of Action

The most extensively studied therapeutic potential for scaffolds related to this compound lies in the inhibition of protein kinases. A significant body of research has focused on Thiazolo[5,4-f]quinazolin-9(8H)-ones as multi-target directed ligands for serine/threonine kinases implicated in neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov

These compounds have been shown to be potent inhibitors of several key kinases, including:

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Many thiazolo[5,4-f]quinazoline derivatives exhibit nanomolar inhibitory activity against DYRK1A. nih.govnih.gov This kinase is a critical target in Down syndrome and Alzheimer's disease. nih.gov

GSK-3 (Glycogen synthase kinase 3): Inhibition of GSK-3 is another important therapeutic strategy for neurodegenerative diseases, and several compounds from this class show activity against this target. mdpi.comnih.gov

CDK5 (Cyclin-dependent kinase 5): Deregulation of CDK5 is associated with neuronal death and the pathology of Alzheimer's disease. mdpi.com

CLK1 (Cdc2-like kinase 1): This kinase is involved in the regulation of RNA splicing, and its inhibition may impact processes related to neurodegenerative conditions. mdpi.comnih.gov

CK1 (Casein kinase 1): This kinase is also involved in various cellular signaling pathways relevant to disease. mdpi.comnih.gov

The development of these molecules as multi-target kinase inhibitors represents a promising strategy for treating complex diseases with multifaceted pathologies. mdpi.commdpi.com The inhibitory potency of these compounds is often in the nanomolar range, highlighting their high affinity for these kinase targets. mdpi.commdpi.com

Table 2: Kinase Inhibition Profile of Representative Thiazolo[5,4-f]quinazoline Analogs

Compound DYRK1A IC₅₀ (nM) GSK-3 IC₅₀ (nM) CLK1 IC₅₀ (nM)
FC162 (4c) 6 >1000 25
Compound 3a 12 >1000 200
Compound 3b 35 >1000 400
Compound 7i 40 >10000 >10000
Compound 8i 47 >10000 >10000
Compound 9i 50 >10000 >10000

IC₅₀ values represent the concentration required for 50% inhibition. Data sourced from studies on Thiazolo[5,4-f]quinazolin-9(8H)-one derivatives. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between potential drug candidates and their biological targets at an atomic level.

Research into a series of novel thiazoloquinolinone derivatives identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Molecular docking studies revealed that these compounds exhibited varying degrees of binding affinity, with docking scores ranging from -3.24 to -6.63 kcal/mol. nih.gov Notably, one derivative, designated as compound (5e), showed the strongest binding affinity with a docking energy of -6.63 kcal/mol, indicating a potentially potent interaction. nih.gov

In a separate study focusing on the related thiazolo[5,4-c]isoquinoline scaffold, a computer-aided drug design (CADD) approach was used to screen a library of sixteen derivatives against acetylcholinesterase (AChE), a target for Alzheimer's disease. researchgate.net The docking predictions identified four promising compounds based on their significant ligand-protein energy scores. researchgate.net The most promising derivatives, characterized by fluoro, chloro, and trifluoromethyl substitutions, displayed calculated binding energies (ΔG) as low as -11.0 kcal/mol. researchgate.net Similarly, docking studies of thiazolo[4,5-b]pyridine (B1357651) derivatives with a DNA dodecamer (PDB ID: 1BNA) yielded a binding energy of -5.02 Kcal/mol, suggesting an intercalative binding mode. actascientific.com

These studies collectively demonstrate the utility of molecular docking in identifying promising hit compounds and elucidating the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of thiazoloisoquinoline-based ligands to their respective protein or DNA targets. nih.govactascientific.com

Scaffold/DerivativeTargetKey Findings/Binding EnergyReference
Thiazoloquinolinone derivative (5e)VEGFR-2-6.63 kcal/mol nih.gov
Trifluoromethyl-substituted thiazolo[5,4-c]isoquinoline (14)AChE-11.0 kcal/mol researchgate.net
Fluoro-substituted thiazolo[5,4-c]isoquinoline (2)AChE-10.7 kcal/mol researchgate.net
Fluoro-substituted thiazolo[5,4-c]isoquinoline (13)AChE-10.7 kcal/mol researchgate.net
Chloro-substituted thiazolo[5,4-c]isoquinoline (7)AChE-10.6 kcal/mol researchgate.net
Thiazolo[4,5-b]pyridine derivativeDNA (PDB: 1BNA)-5.02 kcal/mol actascientific.com

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the ligand-receptor complex, assessing its conformational stability and the persistence of key interactions.

For the thiazoloquinolinone derivative (5e) complexed with VEGFR-2, MD simulations were conducted to validate the docking results. nih.gov The simulations revealed that the amino acid Lys868 had one of the highest frequencies of interaction throughout the simulation period, confirming its critical role in anchoring the ligand within the binding site. nih.gov Furthermore, analysis of the torsional degrees of freedom of compound (5e) showed that specific C-N and C-C bonds exhibited conformational changes, allowing the molecule to adopt an optimal conformation for interacting with the protein. nih.gov This dynamic fitting underscores the importance of molecular flexibility for effective binding, a detail that static docking alone cannot fully capture. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

In the study of thiazole-containing compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), have been employed to optimize molecular geometries. mjcce.org.mk The structural parameters derived from these calculations, such as bond lengths and angles, show excellent agreement with experimental data obtained from X-ray crystallography. mjcce.org.mkresearchgate.net This corroboration between theoretical and experimental results validates the computational models. mjcce.org.mk

Beyond structural analysis, DFT is used to calculate chemical reactivity descriptors derived from frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is a critical parameter that helps to explain the chemical reactivity and stability of a molecule. semanticscholar.orgnih.gov Other calculated descriptors, such as electronegativity, hardness, and softness, provide further insights that can confirm and explain the experimental findings and molecular docking results for active compounds. semanticscholar.org

Application of DFTMethod/Basis SetKey InsightsReference
Molecular Geometry OptimizationB3LYP/6-31G(d,p)Calculated bond lengths and angles show excellent harmony with experimental X-ray data. mjcce.org.mkresearchgate.net
Vibrational and NMR Spectra CalculationB3LYP/6-31G(d,p)Calculated IR and NMR spectral bands support experimental findings. mjcce.org.mk
Electronic Properties and ReactivityB3LYP/6-311G(d,p)Calculation of HOMO-LUMO gaps, electronegativity, hardness, and softness to explain chemical reactivity and stability. semanticscholar.orgresearchgate.net
Energetic PropertiesB3PW91/6-31G(d,p)Investigation of heats of formation, densities, and detonation performances. nih.gov

In Silico Prediction of Preclinical Biological Activities

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activities and pharmacokinetic properties of compounds before they are synthesized and tested in the lab.

One key application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For a series of synthesized thiazoloquinolinone derivatives, in silico ADMET profiling revealed that the inhibitor compounds possess favorable pharmacological characteristics, suggesting good potential for drug-likeness. nih.gov

Another powerful technique is computational target prediction. In a study of thiazolo[5,4-c]isoquinoline derivatives, a Mondrian conformal prediction method utilizing the ChEMBL database was employed. researchgate.net This approach successfully identified acetylcholinesterase (AChE) as a probable biological target for this class of compounds, a prediction that was later confirmed by in vitro bioassays. researchgate.net This highlights the ability of in silico screening to guide experimental efforts toward relevant targets. Furthermore, the design of multi-target-directed ligands (MTDLs) is an emerging strategy, particularly for complex diseases. The thiazolo[5,4-f]quinazoline scaffold has been explored for its potential to inhibit multiple kinases implicated in Alzheimer's disease, such as DYRK1A, CDK5, and GSK-3, based on computational design principles. nih.govnih.gov

Cheminformatics Analysis of Thiazoloisoquinoline Ring Systems

Cheminformatics involves the use of computational methods to analyze chemical information, identify structure-activity relationships, and design new molecular entities. The thiazoloisoquinoline ring system and its relatives are often analyzed to understand their value as core scaffolds in medicinal chemistry.

The thiazole (B1198619) ring is recognized as a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets. nih.gov Cheminformatics analysis helps to dissect the key features responsible for this versatility. For instance, in VEGFR-2 inhibitors, the thiazole ring, along with a central imine, can act as both a hydrogen bond donor and acceptor. nih.gov Additionally, the heteroaromatic nature of the ring system facilitates π–π stacking interactions with receptor sites, which can significantly enhance binding affinity. nih.gov

Another aspect of cheminformatics is the analysis of chemical space and similarity. For a library of thiazolo[5,4-c]isoquinolines, Tanimoto coefficients (TC) were calculated to measure their structural similarity to known AChE inhibitors in the ChEMBL database. researchgate.net The calculated TC values, ranging from 0.69 to 0.88, indicated a moderate to high degree of similarity, providing a rationale for screening them against this target. researchgate.net The description of scaffolds like 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) as a "versatile molecular platform" stems from a cheminformatics understanding of how a core structure can be systematically modified to generate a diverse library of compounds for biological screening. nih.gov

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of Thiazolo[5,4-f]isoquinolin-2(3H)-one, one would expect to observe distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons would be influenced by their local electronic environment, with aromatic protons of the isoquinoline (B145761) and thiazole (B1198619) rings appearing in the downfield region (typically δ 7.0-9.0 ppm). The proton attached to the nitrogen atom in the lactam ring (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbon of the lactam ring would be readily identifiable by its characteristic downfield chemical shift (around δ 160-170 ppm). The chemical shifts of the aromatic carbons would provide insights into the electron distribution across the fused ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam would be observed as a broad band around 3200 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching vibrations from the aromatic rings, as well as C-H stretching and bending vibrations.

Mass Spectrometry (EI, FAB, ESI, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, revealing stable fragments and characteristic losses that can be pieced together to deduce the connectivity of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. It would also reveal the planarity of the fused ring system and provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. Such data is crucial for understanding the molecule's packing in a crystal lattice and for correlating its solid-state structure with its physical properties.

Ultraviolet (UV) Spectroscopy for Tautomeric and Electronic Structure Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated aromatic system. The position and intensity of these absorption maxima (λ_max) would provide information about the extent of conjugation and the electronic structure of the molecule. This technique can also be employed to study tautomeric equilibria, as different tautomers would exhibit distinct absorption spectra.

Future Directions and Research Perspectives on Thiazolo 5,4 F Isoquinolin 2 3h One

Development of Novel and Green Synthetic Methodologies for Derivatives

Future synthetic research will likely focus on creating more efficient, scalable, and environmentally benign methods for producing Thiazolo[5,4-f]isoquinolin-2(3H)-one derivatives. A significant trend is the adoption of green chemistry principles to minimize waste and energy consumption.

One promising approach is the expanded use of microwave-assisted organic synthesis (MAOS) . This technique has already proven effective in the synthesis of related thiazolo[5,4-f]quinazolines, offering benefits such as significantly reduced reaction times, improved yields, and operational simplicity over conventional heating methods. nih.govnih.gov For instance, the synthesis of key intermediates and the final cyclization steps have been successfully achieved under microwave irradiation, sometimes in a matter of minutes compared to hours. nih.govnih.gov

Another key area is the exploration of novel solvent systems . Deep eutectic solvents (DES) are emerging as green alternatives to hazardous organic solvents. mdpi.com A recent study demonstrated the successful synthesis of thiazolo[5,4-d]thiazoles, a related heterocyclic system, using a deep eutectic solvent composed of L-proline and ethylene (B1197577) glycol. mdpi.com Applying similar methodologies to the thiazolo[5,4-f]isoquinoline (B11908580) core could lead to cleaner and more sustainable synthetic protocols.

Furthermore, the development of versatile molecular platforms is crucial. The synthesis of polyfunctionalized benzothiazoles, for example, creates a key intermediate that can be readily modified to produce a diverse library of derivatives. nih.gov This strategy allows for the efficient exploration of the chemical space around the core scaffold. Future work should aim to refine these multistep syntheses, optimizing each step for yield and scalability to support extensive structure-activity relationship (SAR) studies. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thiazole-Containing Heterocycles

MethodologyKey FeaturesAdvantagesRelevant CompoundsCitations
Microwave-Assisted Synthesis Use of microwave irradiation for heating.Rapid reaction times, higher yields, operational simplicity, economic and environmental benefits.Thiazolo[5,4-f]quinazolines nih.govnih.gov
Deep Eutectic Solvents (DES) Use of biodegradable, low-toxicity solvent mixtures (e.g., L-proline:ethylene glycol).Safer alternative to volatile organic solvents, potential for quantitative yields.Thiazolo[5,4-d]thiazoles mdpi.com
Multistep Synthesis via Platform Molecules Creation of a versatile, polyfunctionalized intermediate for subsequent diversification.Efficient generation of compound libraries, allows for broad SAR exploration.6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) nih.gov
Castagnoli–Cushman Reaction Three-component reaction to form heterocyclic systems.Efficient construction of complex scaffolds like dihydroisoquinolin-1-one.3,4-dihydroisoquinolin-1(2H)-one derivatives rsc.org

Exploration of New Pharmacological Targets and Undiscovered Biological Activities

While initial studies on related scaffolds have focused on kinase inhibition for neurodegenerative diseases, the structural features of the thiazolo[5,4-f]isoquinoline core suggest a much broader potential pharmacological profile. nih.govnih.gov Future research should systematically explore new therapeutic areas.

Anti-parasitic and Anti-infective Agents: Derivatives of related thiazole-containing hybrids have shown potent activity against neglected tropical diseases. For example, thiazolyl-isatin derivatives were found to be effective trypanocidal and leishmanicidal agents, with some compounds showing higher selectivity than the standard drug Benznidazole. nih.gov Given this precedent, screening this compound libraries against parasites like Trypanosoma cruzi and Leishmania species is a logical next step. Furthermore, exploring activity against phytopathogens, such as the oomycete Pythium recalcitrans, could open applications in agriculture. rsc.org

Oncology: The field of oncology presents numerous potential targets. Research on thiazolo[5,4-b]pyridine (B1319707) derivatives has led to the discovery of potent and selective inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), including mutants that confer resistance to existing therapies in non-small cell lung cancer. nih.gov Similarly, inhibition of 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2) by 2-(isopropylamino)thiazol-4(5H)-one derivatives has been investigated as a strategy for cancer prevention. nih.gov These findings strongly support the evaluation of this compound derivatives against a panel of cancer-related targets.

Neurodegenerative and Other CNS Disorders: Beyond the established kinase targets like DYRK1A and GSK-3 for Alzheimer's disease, other neurological targets should be considered. nih.govnih.gov A computational study predicted that thiazolo[5,4-c]isoquinolines, a regioisomeric system, are likely inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's therapy. researchgate.net This prediction was subsequently confirmed by in vitro assays, opening a new avenue for research. researchgate.net

Advanced Mechanistic Studies and Detailed Elucidation of Ligand-Target Interactions

To move from promising hits to optimized drug candidates, a deep understanding of how these molecules interact with their biological targets at an atomic level is essential. Future research must incorporate advanced mechanistic and structural studies.

Molecular Modeling and Docking: In silico techniques are invaluable for predicting and rationalizing ligand-target interactions. Molecular docking simulations have been used to understand how thiazolo[5,4-b]pyridine derivatives bind to the ATP-binding pocket of EGFR-TK, highlighting key hydrogen bond interactions with residues like Cys797. nih.gov Similarly, docking studies on thiazolo[5,4-c]isoquinolines identified the most promising candidates for AChE inhibition based on their binding energies and interactions within the enzyme's active site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and conformational changes over time. This approach was used to study a dual EGFR-HER2 inhibitor, confirming a stable binding mode and good affinity for both targets. nih.gov Applying MD simulations to this compound derivatives will be crucial for validating docking poses and understanding the energetic factors driving binding.

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide models that correlate the 3D properties of molecules with their biological activity. rsc.org These models can guide the design of new analogs by identifying which steric and electrostatic fields are critical for potency. rsc.org

Integration of High-Throughput Screening with Computational Design for Optimized Analogs

The synergy between computational design and high-throughput screening (HTS) is a powerful engine for modern drug discovery. researchgate.net This integrated approach allows for the rapid identification and optimization of lead compounds.

The process begins with computational screening of large virtual libraries. As demonstrated in the discovery of a novel dual EGFR-HER2 inhibitor, high-throughput virtual screening (HTVS) can efficiently filter millions of compounds from databases like ChemBridge to identify a manageable number of promising hits for further evaluation. nih.gov A similar approach, using computational target prediction, successfully identified AChE as a likely target for a library of thiazolo[5,4-c]isoquinolines. researchgate.net

Following computational filtering, the synthesis of focused chemical libraries is undertaken. Research groups have successfully prepared libraries of 30 to 40 thiazolo[5,4-f]quinazoline derivatives to screen against panels of kinases. nih.govnih.gov This physical screening provides essential empirical data to validate computational predictions and build robust SAR models.

The future of this field lies in creating a seamless, iterative cycle: computational models guide the design of the next generation of analogs, which are then synthesized and subjected to HTS. The resulting biological data is then used to refine the computational models, leading to progressively more potent and selective compounds.

Design of Derivatives with Enhanced Potency and Selectivity for Specific Biological Pathways

The ultimate goal of medicinal chemistry efforts in this area is to design derivatives with superior potency and selectivity for their intended biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Potency Enhancement: Structure-guided design has already yielded significant improvements in potency. For instance, within the thiazolo[5,4-f]quinazoline series, specific substitutions led to compounds with IC₅₀ values in the double-digit nanomolar range against the kinase DYRK1A. nih.gov Further refinements produced derivatives with potent single-digit nanomolar and even subnanomolar inhibitory activity. nih.gov A lead compound among thiazolo[5,4-b]pyridine derivatives displayed remarkable potency against an EGFR-driven cancer cell line with an IC₅₀ value of just 10 nanomolar. nih.gov Future efforts will continue this trajectory, using mechanistic insights to make precise structural modifications that enhance binding affinity.

Selectivity Profiling: Selectivity is as crucial as potency. The ability to inhibit a specific target (or a desired set of targets) without affecting closely related proteins is key to avoiding toxicity. Research has shown that thiazolo[5,4-b]pyridine derivatives can be highly selective, showing potent cytotoxicity against cancer cells while having no effect on normal cells at high concentrations. nih.gov Similarly, specific 2-(isopropylamino)thiazol-4(5H)-one derivatives were found to be completely selective for either the 11β-HSD1 or 11β-HSD2 enzyme isoform. nih.gov Future research must include comprehensive selectivity profiling against panels of related targets (e.g., a kinome-wide screen) to fully characterize the specificity of lead compounds.

Table 2: Examples of Potent and Selective Derivatives from Related Scaffolds

Compound SeriesTarget(s)Achieved Potency (IC₅₀)Key FindingCitations
Thiazolo[5,4-f]quinazolines DYRK1A Kinase40-50 nMIdentification of potent nanomolar inhibitors for an Alzheimer's disease target. nih.gov
Thiazolo[5,4-f]quinazolines DYRK1A/1B Kinases<10 nMOptimization led to single-digit nanomolar and subnanomolar inhibitors. nih.gov
Thiazolo[5,4-b]pyridines EGFR-TK (HCC827 cells)10 nMHighly potent and selective against cancer cells vs. normal cells. nih.gov
Thiazolyl-isatins Trypanosoma cruzi1.72 µMMore selective than the standard drug Benznidazole. nih.gov
2-(Isopropylamino)thiazol-4(5H)-ones 11β-HSD154.53% inhibition at 10 µMHigh degree of selective inhibition for a single enzyme isoform. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare Thiazolo[5,4-f]isoquinolin-2(3H)-one derivatives?

The synthesis typically involves multi-step sequences starting from precursors like 5-nitroanthranilic acid. For example, a six-step route yields N8-benzylated derivatives with 19% overall efficiency, involving cyclocondensation, reduction, and functionalization steps. Microwave-assisted technology is often used to accelerate reactions and improve yields . Key intermediates, such as methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, are synthesized on multigram scales for downstream modifications .

Q. How is regioselectivity achieved during C-H functionalization of the thiazolo-isoquinolinone core?

Regioselective C2-H or C7-H activation is controlled by adjusting reaction conditions. For C2-H arylation, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and CuI are critical, enabling exclusive C2 substitution with aryl halides (47–92% yields). Conversely, C7-H functionalization requires Pd(OAc)₂ and tBuOLi, with microwave irradiation enhancing reactivity. Dual C2/C7 arylation is achieved by increasing aryl iodide loading and reaction time (up to 68% yields) .

Q. What analytical techniques are used to confirm the structure of this compound derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are standard for structural elucidation. X-ray crystallography may resolve regiochemical ambiguities in complex derivatives. For example, alkenylation reactions produce exclusively (E)-isomers, confirmed via NOESY NMR .

Advanced Research Questions

Q. How can sequential C-H functionalization be optimized for late-stage diversification of the thiazolo-isoquinolinone scaffold?

A one-pot protocol simplifies dual C2/C7 functionalization. Initial C2-H arylation with aryl bromides (5 h, Pd/Cu catalysis) is followed by in situ addition of aryl iodides for C7-H activation, bypassing intermediate purification. This method yields diarylated products (e.g., 9a) in acceptable yields and is adaptable to heteroaryl halides, including electron-deficient systems .

Q. What strategies address contradictory data in Structure-Activity Relationship (SAR) studies for kinase inhibition?

SAR contradictions arise from substituent electronic effects and steric hindrance. For instance, electron-withdrawing groups at C2 enhance DYRK1A inhibition (IC₅₀ < 10 nM), while bulky C7 substituents reduce binding affinity. Systematic variation of N8-benzyl groups and iterative screening against kinase panels (e.g., CDK5, GSK3β) clarify pharmacophore requirements .

Q. What challenges arise in dual C-H bond activation, and how are they mitigated?

Competing reactivity and over-functionalization are key challenges. Using stoichiometric aryl iodides and kinetic control (shorter reaction times) minimizes bis-arylation byproducts. Computational modeling (DFT) predicts activation barriers for C2 vs. C7 sites, guiding base selection (e.g., DBU for C2, tBuOLi for C7) to enforce regioselectivity .

Q. How do this compound derivatives interact with Alzheimer’s disease-related kinases?

These compounds inhibit DYRK1A/1B and CLK1 kinases via competitive ATP-binding site interactions. Molecular docking studies reveal hydrogen bonding with kinase hinge regions (e.g., Glu239 in DYRK1A) and hydrophobic interactions with conserved residues. In vivo efficacy is validated using transgenic mouse models, with lead compounds reducing tau hyperphosphorylation .

Methodological Considerations

Q. What reaction conditions favor scalability for preclinical studies?

Microwave-assisted reactions reduce reaction times from days to hours (e.g., 5 h for C7-H arylation vs. 24 h conventionally). Ligand-free Pd(OAc)₂ systems lower costs, while flow chemistry enables continuous synthesis of intermediates like 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate .

Q. How can researchers validate synthetic routes for novel derivatives?

Comparative analysis of substituent effects using Hammett plots or Hansch parameters correlates electronic/steric properties with reaction yields. Mechanistic studies (e.g., radical trapping, isotopic labeling) confirm whether C-H activation proceeds via concerted metalation-deprotonation (CMD) or radical pathways .

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